molecular formula C9H12N2O2S B1276132 N-(3,4-dimethoxyphenyl)thiourea CAS No. 65069-52-5

N-(3,4-dimethoxyphenyl)thiourea

Cat. No. B1276132
CAS RN: 65069-52-5
M. Wt: 212.27 g/mol
InChI Key: VMKQIIHXIOEFLH-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)thiourea is a derivative of thiourea, which is a class of compounds known for their wide range of applications in medicinal chemistry and as precursors in organic synthesis. Thiourea derivatives are characterized by the presence of a thiocarbonyl group attached to an amine. Although the provided papers do not directly discuss N-(3,4-dimethoxyphenyl)thiourea, they offer insights into the synthesis, characterization, and applications of structurally related thiourea derivatives.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, paper describes the synthesis of N-4-(bromobutanoyl)-N'-(o-, m- and p-tolyl)thioureas by reacting 4-bromobutanoylisothiocyanate with different toluidines. Similarly, although not directly related to N-(3,4-dimethoxyphenyl)thiourea, this method could potentially be adapted for its synthesis by using the appropriate dimethoxyphenylamine and an isothiocyanate derivative.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques such as IR and NMR, as well as X-ray crystallography. For instance, paper reports the characterization of N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives using IR, 1H, and 13C NMR, and X-ray diffraction. These techniques provide detailed information about the bonding and configuration of the molecules, which is crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive thiocarbonyl group. The papers provided do not detail specific reactions of N-(3,4-dimethoxyphenyl)thiourea, but they do describe reactions of related compounds. For example, paper discusses the synthesis of xanthene-based thiosemicarbazones from tetrahydroxanthen-1-one, demonstrating the versatility of thiourea derivatives in forming heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like dimethoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. Paper describes the crystal structure and supramolecular architecture of a thiourea derivative, highlighting the role of intramolecular hydrogen bonding and intermolecular interactions in determining the solid-state conformation of the molecule.

Scientific Research Applications

Synthesis and Characterization

N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives have been synthesized and characterized using spectroscopic techniques like IR, 1H, and 13C NMR. The structural details were established through single crystal X-ray diffraction, revealing significant insights into their molecular configuration and interactions (Yusof et al., 2010).

Antimicrobial and Anti-HIV Agents

N,N'-bis(3,4-dimethoxyphenylethyl)-5-(arylidene)-2-thiohydantoins, synthesized from N,N'-bis(3,4-dimethoxyphenylethyl)thiourea, have been tested for their antibacterial and anti-HIV activities against various microorganisms. These studies contribute to understanding the potential medicinal applications of thiourea derivatives (Patel et al., 2006).

Chemical Analysis and Molecular Dynamics

Studies involving computational and experimental analyses of thiourea derivatives, like 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea, have been conducted. These studies include IR and Raman spectra comparisons, natural bond orbital studies, and molecular electrostatic potential figures, enhancing our understanding of the molecular properties of these compounds (Bielenica et al., 2020).

Crystallography and Solid-State Analysis

Investigations into the crystal structures of thiourea derivatives have been performed, providing insights into their solid-state conformation and supramolecular architecture. These studies are crucial for understanding the molecular interactions and potential applications in materials science (Okuniewski et al., 2017).

Supramolecular Chemistry

Thiourea derivatives have shown significant applications in crystal engineering and supramolecular chemistry. Research into coumarin–thiosemicarbazone hybrids, for example, has highlighted the importance of thiourea derivatives in forming layered to cage-like supramolecular networks, which are important in designing new materials and pharmaceuticals (Hameed et al., 2015).

Green Synthesis Approaches

Efforts towards more sustainable and environmentally friendly synthesis methods for thiourea derivatives have been explored. Techniques like the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives using solar energy and water have been developed, showcasing the potential for eco-friendly chemical production processes (Kumavat et al., 2013).

Occupational Health and Safety

Research has also focused on the occupational health aspects related to thiourea compounds, such as their potential to cause allergic contact dermatitis. Understanding these health implications is vital for ensuring safe handling and usage in industrial and laboratory settings (Kanerva et al., 1994).

Safety And Hazards

“N-(3,4-dimethoxyphenyl)thiourea” may form combustible dust concentrations in air. It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child .

properties

IUPAC Name

(3,4-dimethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-7-4-3-6(11-9(10)14)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKQIIHXIOEFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408383
Record name N-(3,4-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)thiourea

CAS RN

65069-52-5
Record name NSC99408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99408
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4-dimethoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dimethoxyphenyl)thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Maalik, H Rahim, M Saleem, N Fatima, A Rauf… - Bioorganic …, 2019 - Elsevier
An irrefutable advancement has been noted for the infectious diseases caused due to ureolytic bacteria through the development of various drugs. Keeping in mind the extremely …
Number of citations: 25 www.sciencedirect.com
C Limban, A Vasile, IC Chirita, M Caproiu - Rev. De Chim, 2010 - bch.ro
In this study new 2-(4-methyl-phenoxymethyl) benzoyl thioureas, N-[(R-amino) thioxomethyl]-2-[(4-methylphenoxy) methyl] benzamides, were synthesized by the reaction of 2-(4-methyl-…
Number of citations: 11 bch.ro
D Hédou, C Dubouilh-Benard, N Loaëc, L Meijer… - Molecules, 2016 - mdpi.com
A library of thirty eight novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives (series 8, 10, 14 and 17) was prepared via the Hügershoff reaction and a Cu catalyzed intramolecular CS …
Number of citations: 11 www.mdpi.com
N Mibu, K Yokomizo, K Murakami, Y Ono… - Chemical and …, 2016 - jstage.jst.go.jp
We report the preparation of new tripodal receptor-type C 3-and C S-symmetrical molecules constructed on a tris (2-aminoethyl) amine (TAEA) template. Both the anti-herpes simplex …
Number of citations: 5 www.jstage.jst.go.jp
N Mibu, K Yokomizo, M Oishi, T Miyata… - Chemical and …, 2008 - jstage.jst.go.jp
N-carbamoyl and N-acyl diamine derivatives were synthesized from symmetrical diamines by their addition to iso (thio) cyanates, cleavage reaction of acid anhydride, or N-acylation by …
Number of citations: 6 www.jstage.jst.go.jp
AV Missir, L Moruşciag, GM Niţulescu, IC Chiriţă… - Rev de Chim …, 2010 - bch.ro
This paper presents the synthesis and characterization of some new thioureides of 2-phenethylbenzoic acid. These compounds were prepared by addition of some primary aromatic …
Number of citations: 2 bch.ro

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